molecular formula C7H5BrClF B7965078 2-Bromo-4-chloro-3-fluoro-1-methylbenzene

2-Bromo-4-chloro-3-fluoro-1-methylbenzene

Cat. No.: B7965078
M. Wt: 223.47 g/mol
InChI Key: PVDHZYNJLJWOOX-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3-fluoro-1-methylbenzene is an organic compound with the molecular formula C7H5BrClF. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, fluorine, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-3-fluoro-1-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process includes halogenation reactions, where chlorine and fluorine atoms are introduced into the benzene ring, followed by bromination. The reaction conditions are optimized to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Fluorination: Fluorine (F2) or other fluorinating agents like hydrogen fluoride (HF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, further bromination can lead to the formation of polybrominated derivatives, while nucleophilic substitution can yield various substituted benzene compounds .

Scientific Research Applications

2-Bromo-4-chloro-3-fluoro-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-fluoro-1-methylbenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of halogen atoms makes the compound reactive towards nucleophiles, allowing it to participate in various chemical transformations. The specific pathways and targets depend on the context of its use in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-chloro-3-fluoro-1-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms and a methyl group allows for selective reactions and applications in various fields .

Properties

IUPAC Name

3-bromo-1-chloro-2-fluoro-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDHZYNJLJWOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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